5-[(3-Chlorophenoxy)methyl]-2-furaldehyde 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde
Brand Name: Vulcanchem
CAS No.: 438220-92-9
VCID: VC21534155
InChI: InChI=1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O
Molecular Formula: C12H9ClO3
Molecular Weight: 236.65g/mol

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde

CAS No.: 438220-92-9

Cat. No.: VC21534155

Molecular Formula: C12H9ClO3

Molecular Weight: 236.65g/mol

* For research use only. Not for human or veterinary use.

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde - 438220-92-9

Specification

CAS No. 438220-92-9
Molecular Formula C12H9ClO3
Molecular Weight 236.65g/mol
IUPAC Name 5-[(3-chlorophenoxy)methyl]furan-2-carbaldehyde
Standard InChI InChI=1S/C12H9ClO3/c13-9-2-1-3-10(6-9)15-8-12-5-4-11(7-14)16-12/h1-7H,8H2
Standard InChI Key OBOPNPUOIQNUGJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O
Canonical SMILES C1=CC(=CC(=C1)Cl)OCC2=CC=C(O2)C=O

Introduction

1. Introduction to 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde

5-[(3-Chlorophenoxy)methyl]-2-furaldehyde is an organic compound that belongs to the class of furan derivatives. Its structure consists of:

  • A furan ring (a five-membered aromatic ring containing one oxygen atom).

  • A formyl group (-CHO) attached to the second position of the furan ring.

  • A (3-chlorophenoxy)methyl group, where a chlorinated phenyl ring is linked via an oxygen atom to a methyl group, which is further attached to the furan ring at position 5.

This compound is likely synthesized for applications in pharmaceuticals, agrochemicals, or as an intermediate in organic synthesis due to its functional groups, which enable further chemical modifications.

3. Potential Applications

  • Pharmaceuticals:

    • Compounds with furan and aldehyde functionalities are often explored for their bioactivity. The chlorophenoxy group may enhance interactions with biological targets.

    • Possible applications include antimicrobial or antifungal agents due to the electron-dense aromatic systems.

  • Agrochemicals:

    • The structural features suggest potential use as a precursor for herbicides or pesticides.

    • Chlorinated compounds are commonly studied for their effectiveness against pests.

  • Synthetic Intermediate:

    • The aldehyde group allows for further transformations such as condensation reactions (e.g., Schiff base formation) or reduction to alcohols.

    • The chlorophenoxy moiety can act as a leaving group in substitution reactions.

4. Synthesis Pathways

The synthesis of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde likely involves:

  • Starting Materials:

    • Furfural (a common furan derivative with a formyl group at position 2).

    • 3-Chlorophenol (provides the chlorophenoxy group).

  • Key Steps:

    • Etherification: Reacting furfural with 3-chlorophenol under basic conditions to form the ether bond.

    • Methylation: Introducing the methyl linker between the furan ring and chlorophenoxy group using reagents like formaldehyde or methyl iodide.

5. Safety and Toxicology

While specific toxicological data for this compound are unavailable, general precautions for handling similar compounds include:

  • Toxicity: Chlorinated aromatic compounds may pose risks like skin irritation or respiratory issues.

  • Environmental Impact: Chlorinated derivatives should be handled carefully due to potential persistence in ecosystems.

6. Analytical Characterization

To confirm the identity and purity of 5-[(3-Chlorophenoxy)methyl]-2-furaldehyde, the following techniques are typically employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals from aromatic protons, aldehyde proton (~9–10 ppm), and methyl protons (~4 ppm).

    • 13C^{13}C-NMR: Peaks corresponding to carbon atoms in furan, phenyl, aldehyde, and methyl groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~236 m/z corresponding to its molecular weight.

  • Infrared Spectroscopy (IR):

    • Aldehyde stretch (~1700 cm1^{-1}).

    • C-O stretch from ether linkage (~1200 cm1^{-1}).

  • High-Performance Liquid Chromatography (HPLC):

    • Used for purity analysis and quantification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator